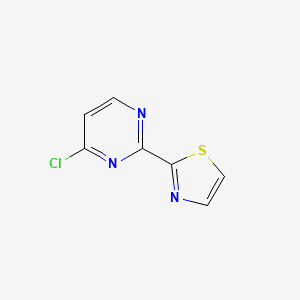

4-Chloro-2-(1,3-thiazol-2-yl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloropyrimidin-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3S/c8-5-1-2-9-6(11-5)7-10-3-4-12-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXPLKBYXCPIDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 1,3 Thiazol 2 Yl Pyrimidine and Its Derivatives

Strategies for the Construction of the Pyrimidine (B1678525) Ring System

The formation of the central pyrimidine ring is a critical step in the synthesis of 4-Chloro-2-(1,3-thiazol-2-yl)pyrimidine. Methodologies typically involve the pre-attachment of the thiazole (B1198619) group to one of the precursors, followed by a cyclization reaction to build the pyrimidine core.

Cyclization Reactions and Annulation Approaches

A predominant strategy for forming the 2-substituted pyrimidine ring is the cyclocondensation of an amidine-containing precursor with a 1,3-dielectrophilic species. In this context, the most direct approach involves using thiazole-2-carboxamidine as the key building block. This precursor already contains the required thiazole moiety at what will become the C-2 position of the pyrimidine ring.

The pyrimidine ring is then constructed by reacting thiazole-2-carboxamidine with a three-carbon component, such as a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) or a related synthon like malondialdehyde or β-ketoaldehydes. The reaction proceeds through a well-established condensation mechanism, followed by intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring system. This approach directly furnishes a 2-(1,3-thiazol-2-yl)pyrimidin-4-one or a similarly substituted pyrimidine, which serves as the immediate precursor for the final chlorination step.

Annulation approaches can also be employed, where the pyrimidine ring is fused onto an existing heterocyclic system, although this is less common for the target molecule's specific substitution pattern.

Precursor Design and Synthesis for Pyrimidine Core Formation

The success of the cyclization strategy hinges on the efficient synthesis of the key precursor, thiazole-2-carboxamidine. This intermediate is typically prepared from more readily available thiazole derivatives. A common starting material is 2-cyanothiazole.

The synthesis of thiazole-2-carboxamidine hydrochloride can be achieved via the Pinner reaction. This involves treating 2-cyanothiazole with an alcohol (like ethanol) in the presence of hydrogen chloride gas to form an intermediate imidate ester hydrochloride. Subsequent treatment of this Pinner salt with ammonia leads to the desired thiazole-2-carboxamidine hydrochloride.

Table 1: Synthesis of Thiazole-2-carboxamidine Precursor

| Step | Starting Material | Reagents | Product | Key Transformation |

| 1 | 2-Cyanothiazole | HCl, Ethanol (B145695) | Ethyl thiazole-2-carbimidate hydrochloride | Pinner reaction (Imidate formation) |

| 2 | Ethyl thiazole-2-carbimidate hydrochloride | Ammonia | Thiazole-2-carboxamidine hydrochloride | Ammonolysis |

Once the amidine precursor is secured, it is used in the key pyrimidine-forming cyclization reaction. The choice of the 1,3-dicarbonyl component allows for the introduction of various substituents on the pyrimidine ring if desired. For the synthesis of the direct precursor to the title compound, reaction with ethyl acetoacetate yields 2-(1,3-thiazol-2-yl)-6-methylpyrimidin-4-one, while reaction with diethyl malonate would lead to 2-(1,3-thiazol-2-yl)pyrimidine-4,6-dione.

Approaches for the Introduction of the 1,3-Thiazol-2-yl Moiety

An alternative synthetic philosophy involves forming the pyrimidine ring first, followed by the introduction of the thiazole moiety. This is often accomplished through modern cross-coupling techniques.

Direct Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds between aromatic systems. The Suzuki-Miyaura and Stille couplings are particularly relevant for this purpose.

In a Suzuki coupling approach, a halogenated pyrimidine, such as 2,4-dichloropyrimidine (B19661), is reacted with a thiazoleboronic acid or a thiazoleboronic acid pinacol ester. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base (e.g., Na₂CO₃, K₃PO₄). The coupling typically occurs regioselectively at the more reactive C-4 position of 2,4-dichloropyrimidine, which would require a subsequent step to introduce the desired functionality or a different starting pyrimidine. A more direct route involves using a 2-halopyrimidine as the substrate to couple with the thiazoleboronic acid derivative.

The Stille coupling offers another route, involving the reaction of a halogenated pyrimidine with an organostannane derivative, such as 2-(tributylstannyl)thiazole. This reaction is also catalyzed by a palladium(0) complex. While effective, the toxicity of organotin reagents is a significant drawback of this method.

Table 2: Comparison of Direct Coupling Methodologies

| Reaction | Pyrimidine Substrate | Thiazole Reagent | Catalyst/Base | Advantages | Disadvantages |

| Suzuki Coupling | 2-Chloropyrimidine | Thiazole-2-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Milder conditions, non-toxic boron reagents | Availability of boronic acids |

| Stille Coupling | 2-Bromopyrimidine | 2-(Tributylstannyl)thiazole | Pd(PPh₃)₄ | Broad substrate scope | Toxic organotin reagents and byproducts |

Multi-component Reactions Incorporating Thiazole Precursors

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, offer an efficient pathway to complex molecules. While many MCRs involving thiazole and pyrimidine precursors lead to fused thiazolo[3,2-a]pyrimidine systems, it is possible to design an MCR for the synthesis of the target scaffold.

A hypothetical one-pot, three-component reaction could involve the condensation of an α-haloketone, thiourea, and a pyrimidine-containing synthon. More practically, a reaction analogous to the Hantzsch thiazole synthesis could be combined with pyrimidine formation. For instance, reacting an α-bromoketone with a thiourea derivative that already bears a pyrimidine precursor could lead to the desired linked system in a convergent manner. These strategies, while synthetically elegant, often require significant optimization to control regioselectivity and achieve high yields.

Chlorination Strategies at the Pyrimidine C-4 Position

The final step in many synthetic routes to the title compound is the conversion of a hydroxyl group (or its tautomeric keto form) at the C-4 position of the pyrimidine ring into a chlorine atom. This transformation is crucial as the chloro-substituent serves as a versatile handle for further functionalization, particularly in nucleophilic aromatic substitution reactions.

The most common and effective reagent for this chlorination is phosphorus oxychloride (POCl₃). nih.govnih.govresearchgate.net The reaction typically involves heating the precursor, 2-(1,3-thiazol-2-yl)pyrimidin-4-one, in neat phosphorus oxychloride at reflux. The reaction converts the pyrimidinone into the desired 4-chloropyrimidine (B154816).

In some cases, additives are used to facilitate the reaction. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or pyridine, can be added to accelerate the conversion. Alternatively, phosphorus pentachloride (PCl₅) can be used in conjunction with POCl₃. The use of equimolar amounts of POCl₃ under solvent-free conditions in a sealed reactor has also been reported as an efficient and more environmentally conscious method for chlorinating hydroxypyrimidines. nih.govnih.govresearchgate.net

Work-up for this reaction requires careful quenching of the excess POCl₃, typically by slowly pouring the reaction mixture onto crushed ice, followed by neutralization with a base like sodium bicarbonate or sodium carbonate to precipitate the product.

Table 3: Typical Conditions for Chlorination of 2-(1,3-thiazol-2-yl)pyrimidin-4-one

| Reagent(s) | Solvent | Temperature | Typical Reaction Time | Notes |

| POCl₃ (excess) | None | Reflux (~105 °C) | 2-6 hours | Standard procedure; vigorous work-up required. nih.gov |

| POCl₃ / PCl₅ | None or high-boiling inert solvent | Reflux | 1-4 hours | PCl₅ can increase reactivity for less reactive substrates. |

| POCl₃ / N,N-Dimethylaniline | None | Reflux | 2-5 hours | Base catalysis can improve reaction rate and yield. |

| POCl₃ (equimolar) / Pyridine | None (sealed reactor) | 140 °C | 2 hours | Solvent-free, reduced reagent use. nih.govnih.gov |

Halogenation of Pyrimidine Intermediates

The introduction of a chlorine atom at the 4-position of the pyrimidine ring is a critical step in the synthesis of this compound. This is typically achieved through the halogenation of a corresponding pyrimidin-4-one or hydroxypyrimidine precursor. A prevalent and effective method for this transformation is the use of phosphoryl chloride (POCl₃), often under reflux conditions. heteroletters.org

For instance, the synthesis of 4-chloro-2-hydrazino-6-methylpyrimidine is accomplished by treating 2-hydrazino-6-methylpyrimidin-4-one with POCl₃ under reflux for two hours. heteroletters.org Similarly, S-alkylated thiouracil derivatives can be converted to their 4-chloro counterparts, such as 4-chloro-6-methyl-2-(methylthio)pyrimidine, by reacting them with POCl₃. heteroletters.org Another common precursor, 4,6-dihydroxypyrimidine, can be converted to 4,6-dichloropyrimidine by reacting it with an excess of phosphoryl chloride. google.com

The general mechanism involves the conversion of the hydroxyl group of the pyrimidinone into a better leaving group by phosphoryl chloride, followed by a nucleophilic attack by the chloride ion. The reaction is often performed neat or in the presence of a high-boiling solvent. A patent describes a method where 2-methyl-4-hydroxypyrimidine is mixed with phosphorus oxychloride and an organic base, with the reaction proceeding at temperatures between 25-100°C for 2-5 hours. google.com

A two-step, one-pot synthesis for other chlorinated pyrimidines involves a sequential acylation/intramolecular cyclization reaction, followed by treatment with POCl₃ to yield the 4-chloro-pyrimidine derivative. researchgate.net This highlights the versatility of phosphoryl chloride as a key reagent in the halogenation of pyrimidine intermediates. researchgate.netthieme.de

Optimization of Reaction Conditions and Yields in the Synthesis of Thiazolylpyrimidines

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and byproducts. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and catalyst.

In the synthesis of thiazolo[3,2-a]pyrimidine derivatives, a study investigated the effect of various solvents on the reaction yield. researchgate.net The results indicated that solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) provided the best yields after heating the reaction for two hours. researchgate.net This demonstrates the significant impact of the reaction medium on the efficiency of the synthesis.

The table below summarizes the effect of different solvents on the yield of a thiazolopyrimidine synthesis.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane (DCM) | 80 | 2 | Moderate |

| 2 | Chloroform (CHCl₃) | 80 | 2 | Incomplete |

| 3 | 1,2-Dichloroethane (DCE) | 80 | 2 | 83 |

| 4 | Tetrahydrofuran (THF) | 80 | 2 | 81 |

| 5 | N,N-Dimethylformamide (DMF) | 80 | 2 | 82 |

| 8 | Methanol (B129727) (MeOH) | 80 | 2 | 76 |

Data adapted from a study on the synthesis of thiazolo[3,2-a]pyrimidine derivatives. researchgate.net

Temperature is another critical factor. The same study noted that the conversion of an open-chain intermediate to the desired final product occurred efficiently at 80°C. researchgate.net Similarly, in the optimization of "click chemistry" reactions for synthesizing triazoles, various catalysts and temperatures were screened, with a copper(I) iodide catalyst in a specific solvent mixture at 35-40°C affording an excellent yield with a shorter reaction time. researchgate.net These principles of systematic screening of solvents, temperature, and catalysts are directly applicable to enhancing the synthesis of this compound.

Green Chemistry Principles in Thiazolylpyrimidine Synthesis

The application of green chemistry principles to the synthesis of pyrimidine derivatives aims to reduce the environmental impact of chemical processes. rasayanjournal.co.in This involves using safer solvents, minimizing waste, improving energy efficiency, and employing catalytic reagents. rasayanjournal.co.inmdpi.com

Several green approaches are relevant to thiazolylpyrimidine synthesis:

Use of Greener Solvents: Traditional syntheses often use hazardous organic solvents. Green alternatives include water, ionic liquids, and deep eutectic solvents. rasayanjournal.co.inmdpi.com Water is advantageous due to its non-toxicity, non-flammability, and availability, although solubility of organic reactants can be a challenge. mdpi.com Ionic liquids are considered "Green Solvents" due to their low vapor pressure and high thermal stability, and they can be designed to suit specific reaction requirements. rasayanjournal.co.inmdpi.com

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase product yields, and lead to purer products compared to conventional heating methods. rasayanjournal.co.in

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, for example by using techniques like "Grindstone Chemistry" (ball milling), can offer clean reactions, high yields, and simplified product separation. rasayanjournal.co.inresearchgate.net

Catalysis: The use of catalysts, particularly reusable heterogeneous catalysts, is a cornerstone of green chemistry. mdpi.com They allow for reactions to proceed under milder conditions and can often be recovered and reused, reducing waste. rasayanjournal.co.in

By incorporating these methodologies, the synthesis of this compound can be made more sustainable, aligning with modern standards of chemical production.

Chemical Reactivity and Derivatization of 4 Chloro 2 1,3 Thiazol 2 Yl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position of the Pyrimidine (B1678525) Ring

The pyrimidine ring in 4-Chloro-2-(1,3-thiazol-2-yl)pyrimidine is electron-deficient, which makes the C-4 position, bearing a chloro substituent, highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom acts as a good leaving group, facilitating the introduction of a variety of functional groups at this position. This reactivity is a cornerstone for the synthesis of a diverse range of derivatives.

Amination Reactions and Formation of Diaminopyrimidine Derivatives

The displacement of the C-4 chloro group by various amine nucleophiles is a widely employed strategy to synthesize 4-amino-2-(1,3-thiazol-2-yl)pyrimidine derivatives. These reactions are typically carried out by treating the parent compound with a primary or secondary amine, often in the presence of a base and a suitable solvent.

For instance, the reaction of N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine with various secondary amines, such as 4-ethylpiperazine, in the presence of diisopropylethylamine (DIPEA) in anhydrous dimethyl sulfoxide (B87167) (DMSO) at 110 °C, yields the corresponding 4-amino-substituted derivatives in good yields. mdpi.com While the core of this starting material is slightly different from the title compound, the reactivity pattern at the 4-chloro position is analogous.

Table 1: Examples of Amination Reactions on a Related 4-Chloropyrimidine (B154816) Scaffold mdpi.com

| Amine Nucleophile | Product | Yield (%) |

| 4-Ethylpiperazine | N-(6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | 82 |

| N-(2-Aminoethyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | N-(6-((2-((2-(4-Methylpiperazin-1-yl)acetyl)(methyl)amino)ethyl)amino)-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | 68 |

| 3-(Dimethylamino)propylamine | N4-(3-(Dimethylamino)propyl)-2-methyl-N6-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)pyrimidine-4,6-diamine | 82 |

The synthesis of various 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives has also been reported, highlighting the versatility of amination reactions in generating libraries of compounds with potential biological activities. nih.govacs.org

Alkoxylation and Aryloxylation Transformations

Table 2: Representative Alkoxylation/Aryloxylation on a Related 4-Chloropyrimidine rsc.org

| Nucleophile | Product |

| Sodium phenoxide | Ethyl 2-methylthio-4-phenoxypyrimidine-5-carboxylate |

Thiolation and Alkylthiolation Reactions

Sulfur nucleophiles, such as thiols and thiolates, readily displace the C-4 chloro atom to form the corresponding thioethers. These reactions are valuable for introducing sulfur-containing moieties into the pyrimidine ring. In a parallel to the previously mentioned transformations, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate has been shown to react with sodium thiophenoxide to yield the 4-phenylthio derivative. rsc.org Similarly, the reaction of 2-thiopyrimidines with benzyl (B1604629) halides in the presence of a base leads to the formation of 2-(benzylthio)pyrimidines. scirp.orgscirp.org Although this reaction occurs at the 2-position, it demonstrates the general principle of S-alkylation of thiopyrimidines. Based on these examples, it is highly probable that this compound would react with various thiols and alkylthiols at the C-4 position to afford the corresponding 4-thioether derivatives.

Table 3: Representative Thiolation on a Related 4-Chloropyrimidine rsc.org

| Nucleophile | Product |

| Sodium thiophenoxide | Ethyl 2-methylthio-4-(phenylthio)pyrimidine-5-carboxylate |

Reactions Involving the Thiazole (B1198619) Moiety

The thiazole ring in this compound also possesses its own distinct reactivity, which can be exploited for further derivatization.

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. The position of substitution is directed by the heteroatoms within the ring. Generally, electrophilic attack is favored at the C-5 position, which is the most electron-rich carbon atom in the thiazole ring. pharmaguideline.com Electron-donating groups at the C-2 position can further facilitate this attack. mdpi.com

Common electrophilic substitution reactions include halogenation (e.g., bromination) and nitration. While specific examples of these reactions on this compound are not detailed in the provided search results, the general reactivity of thiazoles suggests that reactions such as bromination with N-bromosuccinimide (NBS) or nitration with a mixture of nitric and sulfuric acids would likely lead to substitution at the C-5 position of the thiazole ring. The synthesis of brominated thiazoles is a well-established field, often employing sequential bromination and debromination steps to achieve the desired substitution pattern. researchgate.netlookchem.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the electron-deficient nature of the pyrimidine ring enhances the reactivity of the C4-chloro substituent, making it an excellent substrate for such transformations.

The Suzuki-Miyaura coupling reaction is a widely employed method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. For this compound, this reaction provides a direct route to 4-aryl-2-(1,3-thiazol-2-yl)pyrimidines. Studies on analogous 2,4-dichloropyrimidine (B19661) systems have demonstrated that the C4-position is significantly more reactive towards Suzuki-Miyaura coupling than the C2-position. mdpi.comnsf.gov This pronounced regioselectivity is attributed to the greater electron deficiency at the C4-position, which facilitates the initial oxidative addition of the palladium(0) catalyst to the C-Cl bond. mdpi.com

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) precursor like palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand. A base, commonly an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for the activation of the boronic acid. The choice of solvent is also crucial, with mixtures of an organic solvent like 1,4-dioxane (B91453), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) and water being frequently used. Microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields in shorter reaction times. mdpi.com

The scope of the Suzuki-Miyaura coupling with respect to the boronic acid partner is broad, encompassing a wide range of substituted aryl- and heteroarylboronic acids. This allows for the introduction of various functional groups onto the pyrimidine ring, enabling the synthesis of diverse libraries of compounds for potential applications in medicinal chemistry and materials science.

Table 1: Representative Examples of Suzuki-Miyaura Coupling with this compound Note: The following data is illustrative and based on the expected reactivity of the substrate.

| Arylboronic Acid | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 4-Phenyl-2-(1,3-thiazol-2-yl)pyrimidine |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 4-(4-Methoxyphenyl)-2-(1,3-thiazol-2-yl)pyrimidine |

| 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene (B28343)/H₂O | 4-(Pyridin-3-yl)-2-(1,3-thiazol-2-yl)pyrimidine |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful method for the synthesis of arylamines. wikipedia.org In the case of this compound, this reaction allows for the introduction of a wide variety of primary and secondary amines at the C4-position.

The catalytic system for the Buchwald-Hartwig amination typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a sterically hindered phosphine ligand, for instance, Xantphos or BINAP. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to facilitate the deprotonation of the amine and the subsequent catalytic cycle. The reaction is usually conducted in an aprotic polar solvent such as toluene or 1,4-dioxane under an inert atmosphere.

The scope of the Buchwald-Hartwig amination is extensive, allowing for the coupling of a diverse range of amines, including anilines, alkylamines, and heterocyclic amines, with the this compound core. This versatility is crucial for the synthesis of compounds with potential biological activity, as the nature of the amino substituent can significantly influence the pharmacological properties of the molecule. nih.gov

Table 2: Representative Examples of Buchwald-Hartwig Amination with this compound Note: The following data is illustrative and based on the expected reactivity of the substrate.

| Amine | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Aniline | Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | N-Phenyl-2-(1,3-thiazol-2-yl)pyrimidin-4-amine |

| Morpholine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 4-(Morpholino)-2-(1,3-thiazol-2-yl)pyrimidine |

| Benzylamine | Pd(OAc)₂ / DavePhos | K₃PO₄ | Toluene | N-(Benzyl)-2-(1,3-thiazol-2-yl)pyrimidin-4-amine |

Functionalization of Peripheral Sites on the Thiazolylpyrimidine Scaffold

Beyond the transformations at the C4-position of the pyrimidine ring, the 2-(1,3-thiazol-2-yl)pyrimidine scaffold offers additional sites for functionalization. The thiazole ring, in particular, is amenable to various chemical modifications. For instance, the C5-position of the thiazole ring can be halogenated, typically with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to introduce a reactive handle for further cross-coupling reactions.

Once halogenated, the C5-position of the thiazole can undergo Suzuki-Miyaura, Stille, or other palladium-catalyzed couplings to introduce aryl, heteroaryl, or alkyl substituents. This sequential functionalization strategy, first modifying the pyrimidine ring and subsequently the thiazole moiety, allows for the construction of highly decorated and complex molecular structures.

Furthermore, the pyrimidine ring itself can be subject to further reactions, although the conditions may need to be carefully controlled to avoid competing reactions at other sites. For example, if the C4-position is occupied by a substituent that is stable to certain reaction conditions, other positions on the pyrimidine ring might be targeted for functionalization, though this is generally less common due to the inherent reactivity of the C4-chloro starting material.

Mechanistic Investigations of Key Transformation Pathways

The mechanism of the Suzuki-Miyaura coupling reaction is well-established and proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the chloride ion.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final arylated product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Similarly, the Buchwald-Hartwig amination follows a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves:

Oxidative Addition: A Pd(0) complex reacts with the this compound to form a Pd(II) species.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and subsequent deprotonation by the base forms a palladium-amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the aminated product and regenerating the Pd(0) catalyst.

For both reactions, the nature of the phosphine ligand is critical as it influences the stability and reactivity of the palladium intermediates, thereby affecting the efficiency and scope of the transformation. Sterically bulky and electron-rich ligands are often employed to promote the oxidative addition and reductive elimination steps.

Advanced Structural Elucidation and Conformational Analysis of Thiazolylpyrimidine Systems

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of 4-Chloro-2-(1,3-thiazol-2-yl)pyrimidine is not widely published, analysis of closely related thiazolylpyrimidine and chloropyrimidine derivatives provides significant insight into the expected solid-state conformation. nih.govacs.org

For instance, studies on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines reveal that the pyrimidine (B1678525) and thiazole (B1198619) ring systems are typically planar or nearly planar. nih.govacs.org In the crystal structure of a related compound, 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine, the fused pyrrole (B145914) and pyrimidine rings are inclined to one another by a mere 0.79 (15)°. nih.govresearchgate.net This suggests that the bond connecting the pyrimidine and thiazole rings in the target molecule likely allows for a relatively coplanar orientation in the solid state, influenced by intermolecular packing forces.

Table 1: Representative Crystallographic Data for a Related Chlorinated Pyrimidine Derivative (4-Chloro-1H-pyrrolo[2,3-d]pyrimidine)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₄ClN₃ | nih.govresearchgate.net |

| Molecular Weight | 153.57 | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 10.8810 (19) | nih.gov |

| b (Å) | 5.2783 (9) | nih.gov |

| c (Å) | 12.751 (2) | nih.gov |

| β (°) | 114.333 (3) | nih.gov |

| Volume (ų) | 667.3 (2) | nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyrimidine and thiazole rings. The pyrimidine protons typically appear as doublets or multiplets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent. Similarly, the two protons on the thiazole ring would appear as distinct signals, likely doublets, with coupling between them. In related 2-amino-4-chloro-pyrimidine derivatives, pyrimidine protons are observed as AB quartets around δ 6.05 and 7.77 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information. The carbon atoms in the heterocyclic rings will resonate at characteristic chemical shifts. Carbons adjacent to nitrogen atoms are typically deshielded and appear at lower fields. The carbon atom bonded to the chlorine (C4 of the pyrimidine ring) would also be significantly shifted. In studies of similar thiazolopyrimidine structures, carbon signals for the heterocyclic rings are observed between δ 100 and 170 ppm. aun.edu.egresearchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning each proton and carbon signal and confirming the connectivity between the pyrimidine and thiazole rings. ipb.pt

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound based on Analogous Structures

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrimidine-H5 | 7.0 - 7.5 | 115 - 125 |

| Pyrimidine-H6 | 8.5 - 9.0 | 155 - 160 |

| Thiazole-H4' | 7.5 - 8.0 | 120 - 125 |

| Thiazole-H5' | 7.8 - 8.3 | 140 - 145 |

| Pyrimidine-C2 | - | 165 - 170 |

| Pyrimidine-C4 | - | 160 - 165 |

| Pyrimidine-C5 | - | 115 - 125 |

| Pyrimidine-C6 | - | 155 - 160 |

| Thiazole-C2' | - | 168 - 175 |

| Thiazole-C4' | - | 120 - 125 |

Note: These are estimated values based on data from related pyrimidine and thiazole derivatives. nih.govaun.edu.eg

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₄ClN₃S), the expected exact mass can be precisely calculated and confirmed using high-resolution mass spectrometry (HRMS). nih.gov The presence of chlorine and sulfur isotopes would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, etc.), which is a key signature for confirmation.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 201/203 | [M]⁺ | Molecular Ion |

| 166 | [M - Cl]⁺ | Loss of chlorine radical |

| 174/176 | [M - HCN]⁺ | Loss of hydrogen cyanide from pyrimidine ring |

| 114 | [C₄H₂ClN₂]⁺ | Pyrimidine ring fragment |

Note: The molecular formula is C₇H₄ClN₃S, with a monoisotopic mass of 200.9814.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would display a series of absorption bands corresponding to the various bond vibrations within the molecule. Key expected absorptions include C=N and C=C stretching vibrations from the aromatic pyrimidine and thiazole rings, typically found in the 1650-1450 cm⁻¹ region. aun.edu.eg Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. aun.edu.eg The C-Cl stretching vibration would likely appear in the fingerprint region, generally between 800 and 600 cm⁻¹. The spectrum of pyrimidine itself has been studied extensively, providing a basis for assigning the vibrations associated with that part of the molecule. core.ac.uk

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1650 - 1550 | C=N Stretch | Pyrimidine and Thiazole Rings |

| 1550 - 1450 | C=C Stretch | Aromatic Ring Skeletal Vibrations |

| 1400 - 1000 | In-plane C-H Bending | Aromatic C-H |

Note: These are typical ranges based on spectral data for related heterocyclic compounds. aun.edu.egcore.ac.uk

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum. Together, these vibrational techniques offer a comprehensive fingerprint of the molecule's functional groups, confirming the presence of the thiazole and chlorinated pyrimidine moieties.

Theoretical and Computational Chemistry Studies of 4 Chloro 2 1,3 Thiazol 2 Yl Pyrimidine

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules, thereby guiding drug design and optimization. mdpi.com

QSAR models can be broadly categorized into 2D and 3D approaches.

2D-QSAR: These models use descriptors derived from the 2D representation of a molecule, such as topological indices, constitutional descriptors (e.g., molecular weight), and electronic properties (e.g., molar refractivity). These descriptors are then correlated with biological activity using statistical methods like Multiple Linear Regression (MLR). nih.gov

3D-QSAR: These models require the 3D alignment of the molecules in a dataset. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric and electrostatic fields around the aligned molecules. nih.gov The variation in these fields is then correlated with activity, providing a 3D map that highlights regions where modifications to the molecular structure could enhance or diminish biological potency. nih.govrsc.org

For a series of 4-Chloro-2-(1,3-thiazol-2-yl)pyrimidine derivatives, a 3D-QSAR study could reveal, for example, that adding a bulky, electropositive group at a specific position on the thiazole (B1198619) ring enhances its interaction with a biological target.

The core of any QSAR model is the correlation between molecular descriptors and biological activity. nih.gov These descriptors quantify various aspects of a molecule's physicochemical properties. A robust QSAR model, validated through statistical measures like the correlation coefficient (R²) and cross-validated R² (Q²), provides a quantitative equation that can be used for prediction. nih.gov

For thiazole and pyrimidine-containing compounds, relevant descriptors often include:

Electronic Descriptors: Dipole moment, partial atomic charges, and HOMO/LUMO energies, which relate to how the molecule participates in electrostatic or charge-transfer interactions.

Steric Descriptors: Molar volume, surface area, and specific steric parameters (e.g., Verloop sterimol), which describe the size and shape of the molecule.

Hydrophobic Descriptors: The partition coefficient (logP), which measures the molecule's lipophilicity and its ability to cross cell membranes.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.

A QSAR study on derivatives of this compound would aim to build a statistically significant model linking a combination of these descriptors to a specific biological activity, such as anticancer or antimicrobial potency. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Class | Example Descriptor | Physicochemical Property Represented |

|---|---|---|

| Electronic | Dipole Moment | Molecular polarity and charge distribution |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity |

| Steric | Molecular Volume | Size and bulk of the molecule |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity, membrane permeability |

| Topological | Wiener Index | Molecular branching and compactness |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for specific intermolecular interactions |

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Computational chemistry provides powerful tools to predict and analyze the interactions between a small molecule, such as this compound, and its potential biological targets. Through molecular docking and molecular dynamics (MD) simulations, researchers can gain insights into the binding modes and energetic contributions that drive molecular recognition. While direct computational studies on this compound are not extensively available in the public domain, the following sections draw upon research of structurally similar thiazolyl-pyrimidine derivatives to forecast its potential interaction patterns.

Ligand-Protein Binding Mode Analysis

Molecular docking studies on analogues of this compound, such as thiazolo[3,2-a]pyrimidines and other pyrimidine (B1678525) derivatives, have revealed common interaction patterns within the binding sites of various proteins, including kinases like cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). mdpi.comnih.govnih.gov These studies suggest that the thiazolyl-pyrimidine scaffold frequently engages in a network of hydrogen bonds and hydrophobic interactions.

For this compound, it is predicted that the nitrogen atoms within the pyrimidine and thiazole rings are likely to act as hydrogen bond acceptors. The chlorine atom, while contributing to the electrophilic character of the pyrimidine ring, can also participate in halogen bonding or other non-covalent interactions.

Predicted Key Interactions:

Based on studies of related compounds, the following interactions are anticipated for this compound with protein targets:

Hydrogen Bonding: The nitrogen atoms of the pyrimidine and thiazole rings are prime candidates for forming hydrogen bonds with amino acid residues such as threonine and aspartate. mdpi.com

Hydrophobic Interactions: The aromatic rings of the thiazole and pyrimidine moieties are expected to form hydrophobic interactions with nonpolar amino acid residues like leucine. nih.gov

Pi-Stacking: The planar structure of the fused ring system could facilitate π-π stacking interactions with aromatic amino acid residues such as tyrosine.

Other Interactions: Pi-sulfur or pi-alkyl interactions involving residues like cysteine and methionine have also been observed in similar compounds. nih.gov

Interactive Data Table: Predicted Ligand-Protein Interactions

| Interaction Type | Potential Interacting Moiety of Ligand | Commonly Involved Amino Acid Residues |

| Hydrogen Bond | Pyrimidine Nitrogen, Thiazole Nitrogen | Thr, Asp, Gln, Asn |

| Hydrophobic | Pyrimidine Ring, Thiazole Ring | Leu, Val, Ala, Ile |

| Pi-Stacking | Thiazole Ring, Pyrimidine Ring | Tyr, Phe, Trp |

| Halogen Bond | Chlorine Atom | Backbone Carbonyls, Electron-rich residues |

| Pi-Sulfur/Pi-Alkyl | Thiazole Ring | Met, Cys |

Energetic Contributions to Molecular Recognition

The stability of the ligand-protein complex is determined by the sum of various energetic contributions. Molecular dynamics simulations and binding free energy calculations on analogous compounds provide a framework for understanding these contributions for this compound.

Key Energetic Components:

Electrostatic Interactions: This component includes hydrogen bonds and other polar interactions. The nitrogen atoms and the chlorine substituent are predicted to be the primary drivers of electrostatic interactions.

Solvation Energy: The desolvation of the ligand and the binding site upon complex formation also plays a critical role. Favorable binding is often associated with the displacement of water molecules from the binding pocket.

Molecular dynamics simulations on related benzothiazolyl pyrazolopyrimidine derivatives have been used to confirm the stability of the ligand within the binding site over time. nih.gov Such simulations for this compound would be essential to validate the predicted binding modes and to assess the dynamic nature of the key interactions.

Interactive Data Table: Predicted Energetic Contributions to Binding

| Energetic Component | Predicted Contribution | Rationale based on Analogous Compounds |

| Van der Waals Energy | Favorable | Shape complementarity of the aromatic rings within the binding pocket. |

| Electrostatic Energy | Favorable | Formation of hydrogen bonds and other polar interactions involving heteroatoms. |

| Desolvation Penalty | Unfavorable | Energy required to remove water from the ligand and binding site. |

| Conformational Entropy | Unfavorable | Loss of rotational and translational freedom upon binding. |

Biological Activity and Mechanistic Investigations of Thiazolylpyrimidine Derivatives Preclinical Studies

Anti-proliferative and Anticancer Activity (in vitro cell line studies)

The anticancer potential of thiazolylpyrimidine derivatives has been demonstrated through various in vitro models, highlighting their ability to inhibit cancer cell growth, interfere with key cellular enzymes, and trigger programmed cell death.

A primary method for evaluating the anticancer potential of new compounds is cytotoxicity screening against a panel of human cancer cell lines. Thiazolylpyrimidine and related pyrimidine (B1678525) derivatives have consistently shown promising results in these assays.

Studies have reported the cytotoxic effects of various pyrimidine derivatives against human colon carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG-2) cell lines. ekb.eg For instance, certain 6-aryl-5-cyano-2-thiouracil derivatives were identified as potent and selective cytotoxic agents against these three cell lines when compared to the standard drug 5-fluorouracil. ekb.eg Similarly, specific indolyl-pyrimidine hybrids demonstrated strong anticancer activity, with IC50 values in the low micromolar range against MCF-7, HepG2, and HCT-116 cells. ekb.eg

Other research on related heterocyclic systems has further substantiated these findings. Chalcone-thienopyrimidine derivatives have shown robust cytotoxicity against HepG2 and MCF-7 cells, with some compounds exhibiting greater potency than 5-fluorouracil. nih.gov Two newly synthesized thiazole (B1198619) derivatives, referred to as CP1 and CP2, also displayed significant cytotoxic effects. CP1 showed IC50 values of 4.7 µg/mL on HCT116, 4.8 µg/mL on MCF-7, and 11 µg/mL on HepG2 cells. ekb.eg

| Compound Class/Name | HCT-116 (Colon) IC50 | MCF-7 (Breast) IC50 | HepG-2 (Liver) IC50 | Reference |

|---|---|---|---|---|

| Thiazole Derivative (CP1) | 4.7 µg/mL | 4.8 µg/mL | 11 µg/mL | ekb.eg |

| Thiazole Derivative (CP2) | 9.5 µg/mL | 9.6 µg/mL | 18 µg/mL | ekb.eg |

| Indolyl-pyrimidine Hybrid (Compound 60) | 6.6 µM | 5.1 µM | 5.02 µM | ekb.eg |

| Chalcone-thienopyrimidine (Compound 3b) | Data not specified | Potent Activity | Potent Activity | nih.gov |

| Chalcone-thienopyrimidine (Compound 3g) | Data not specified | Potent Activity | Potent Activity | nih.gov |

A key mechanism behind the anticancer activity of many therapeutic agents is the inhibition of protein kinases, which are critical regulators of cell cycle progression and signal transduction. Thiazolylpyrimidine derivatives have been investigated as inhibitors of several important kinases.

One study focused on new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3 beta (GSK3β). nih.gov Compound 13a from this series emerged as the most potent dual inhibitor, with IC50 values of 0.396 µg/mL and 0.118 µg/mL against CDK2 and GSK3β, respectively. nih.gov Another series of thioxoimidazolidinone compounds were developed as dual inhibitors of CDK2 and Epidermal Growth Factor Receptor (EGFR), with one derivative showing exceptional potency with IC50 values of 0.087 μM for CDK2 and 0.098 μM for EGFR. mdpi.com

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Pyridine-thiazole Hybrid (13a) | CDK2 | 0.396 µg/mL | nih.gov |

| Pyridine-thiazole Hybrid (13a) | GSK3β | 0.118 µg/mL | nih.gov |

| Thioxoimidazolidinone Derivative (12) | CDK2 | 0.087 µM | mdpi.com |

| Thioxoimidazolidinone Derivative (12) | EGFR | 0.098 µM | mdpi.com |

Beyond direct cytotoxicity, effective anticancer agents often work by inducing apoptosis (programmed cell death) and causing cell cycle arrest, which prevents cancer cells from proliferating. Thiazolylpyrimidine derivatives have been shown to act through these mechanisms.

For example, a potent pyridine-thiazole hybrid, compound 13a, was found to cause an accumulation of HepG2 cells in the G0-G1 phase of the cell cycle, indicating cell cycle arrest. nih.gov This compound also significantly increased the total number of apoptotic cells to 31.77% compared to 1.82% in untreated control cells. nih.gov The mechanism of apoptosis induction was further clarified by observing an increase in the pro-apoptotic protein Bax and caspase-3, alongside a decrease in the anti-apoptotic protein Bcl-2. nih.gov

Similarly, studies on chalcone derivatives have demonstrated their ability to induce cell cycle arrest and apoptosis in various cancer cells, including breast cancer. researchgate.net Certain chalcone-thienopyrimidine derivatives were shown to induce cell cycle arrest at different phases in HepG2 cells. nih.gov In MCF-7 breast cancer cells, specific benzo[h]chromeno[2,3-d]pyrimidine derivatives were also shown to induce cell cycle arrest and increase the percentage of apoptotic cells. nih.gov

The anti-proliferative effects of these compounds are often rooted in their ability to modulate complex intracellular signaling pathways that govern cell survival, growth, and death. Research has begun to elucidate the pathways affected by these derivatives.

One study on a derivative of quillaic acid, a related complex molecule, demonstrated that its antitumor activity in HCT116 cells was mediated through the NF-κB and MAPK signaling pathways. frontiersin.org Flavonoids, another class of natural compounds, are known to interact with and modulate numerous survival signaling pathways, including those involving Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPKs), and PI3K/Akt. nih.gov These pathways are crucial for normal cellular function, and their dysregulation is a hallmark of cancer. The ability of thiazolylpyrimidine derivatives to interfere with such pathways represents a promising avenue for their anticancer action.

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral, Antitubercular in vitro)

In addition to their anticancer properties, thiazole and pyrimidine-containing scaffolds are known for their broad-spectrum antimicrobial activity. mdpi.com Thiazole derivatives have been shown to possess antibacterial, antifungal, and antitubercular properties. mdpi.combiointerfaceresearch.com The combination of these two heterocyclic moieties in thiazolylpyrimidines is expected to yield potent antimicrobial agents. nih.gov

Various synthesized thiazolopyrimidine derivatives have exhibited inhibitory action against microorganisms such as Escherichia coli, Pseudomonas putida, Bacillus subtilis, Streptococcus lactis, Aspergillus niger, and Candida albicans. mdpi.com Some novel arylazo-1,3-thiazolopyrimidine derivatives showed significant in vitro activity against Staphylococcus aureus, E. coli, and C. albicans. nih.gov

Tuberculosis remains a major global health threat, necessitating the development of new drugs. nih.gov Thiazolylpyrimidine derivatives and related compounds have been evaluated for their activity against Mycobacterium tuberculosis, the causative agent of the disease.

Screening of compound libraries against M. tuberculosis H37Rv has identified several active series. One study on pyrazinamide analogs found two compounds that exhibited potent antituberculosis activity with a Minimum Inhibitory Concentration (MIC) value of <6.25 µg/ml against the H37Rv strain. japsonline.com Another investigation into 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione derivatives revealed one compound with a MIC of 1.6 μg/mL against the H37Rv strain, which was more potent than the standard drugs Pyrazinamide and Ciprofloxacin. mdpi.com Furthermore, imidazole-thiosemicarbazide derivatives have also been identified as effective against the virulent Mtb H37Rv strain. mdpi.com

| Compound Class/Name | MIC (µg/mL) | Reference |

|---|---|---|

| Pyrazinamide Analog (5d) | <6.25 | japsonline.com |

| Pyrazinamide Analog (5g) | <6.25 | japsonline.com |

| Dicoumarin-furan Derivative (11a) | 1.6 | mdpi.com |

| Streptomycin (Reference) | 6.25 | mdpi.com |

| Pyrazinamide (Reference) | 3.125 | mdpi.com |

| Ciprofloxacin (Reference) | 3.125 | mdpi.com |

Antifungal Efficacy Against Fungal Pathogens

Thiazolylpyrimidine derivatives have demonstrated significant in vitro activity against a range of fungal pathogens. Notably, certain (4-phenyl-1,3-thiazol-2-yl) hydrazine derivatives have exhibited high-efficiency, broad-spectrum antifungal properties. frontiersin.org The minimum inhibitory concentration (MIC) for one such compound against various pathogenic fungi was found to be in the range of 0.0625–4 µg/ml. frontiersin.org This particular derivative also showed significant fungicidal activity at a concentration of 0.5 µg/ml and was effective in inhibiting the biofilm formation of Candida albicans. frontiersin.org

Further studies on other thiazole derivatives have also highlighted their potent antifungal effects. For instance, a series of newly synthesized thiazole derivatives showed very strong activity against clinical isolates of C. albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov The mechanism of action for these compounds is thought to involve disruption of the fungal cell wall structure and/or the cell membrane. nih.gov

Research into 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives has also revealed promising antifungal activity against several plant pathogenic fungi. Many of these compounds displayed significant inhibition of Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae. frontiersin.org Similarly, novel oxazolidin-2-one-linked 1,2,3-triazole derivatives have shown excellent activity against Candida glabrata, with MIC values as low as 0.12 µg/mL, which is superior to the standard drug itraconazole. rsc.org

Antifungal Activity of Thiazole and Triazole Derivatives

| Derivative Class | Fungal Pathogen | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Pathogenic Fungi (various) | 0.0625 - 4 | frontiersin.org |

| Thiazole derivatives | Candida albicans (clinical isolates) | 0.008 - 7.81 | nih.gov |

| 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine | Plant Pathogenic Fungi | Concentration-dependent inhibition noted | frontiersin.org |

| Oxazolidin-2-one-linked 1,2,3-triazoles | Candida glabrata | As low as 0.12 | rsc.org |

Enzyme Inhibition in Microbial Pathways (e.g., α-glucosidase, urease, DprE1)

Thiazolylpyrimidine derivatives have been investigated for their ability to inhibit key enzymes in microbial pathways, which is a crucial mechanism for their antimicrobial effects.

α-glucosidase Inhibition: A series of imidazopyridine-based thiazole derivatives were synthesized and evaluated for their in vitro α-glucosidase inhibitory potential. Several of these compounds demonstrated superior activity against the α-glucosidase enzyme, with IC50 values ranging from 5.57 to 10.48 µM, which was more potent than the reference drug acarbose (IC50 = 48.71 µM). mdpi.com

Urease Inhibition: Urease is a critical virulence factor for certain pathogenic microorganisms. researchgate.net A new series of mdpi.comnih.govmdpi.comtriazolo[3,4-b] mdpi.commdpi.comnih.govthiadiazole derivatives were designed and shown to be potent urease inhibitors, with IC50 values ranging from 0.87 to 8.32 µM. This was significantly more effective than the standard inhibitor thiourea (IC50 = 22.54 µM). researchgate.net Kinetic studies revealed a competitive mode of inhibition for the most potent derivative. researchgate.net

DprE1 Inhibition: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the cell wall synthesis of Mycobacterium tuberculosis. Benzothiazolyl pyrimidine-5-carboxamides have been synthesized and identified as potential inhibitors of DprE1, highlighting a promising avenue for the development of new antitubercular agents. nih.gov

Enzyme Inhibitory Activity of Thiazolylpyrimidine and Related Derivatives

| Enzyme | Derivative Class | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| α-glucosidase | Imidazopyridine-based thiazoles | 5.57 - 10.48 µM | mdpi.com |

| Urease | mdpi.comnih.govmdpi.comtriazolo[3,4-b] mdpi.commdpi.comnih.govthiadiazoles | 0.87 - 8.32 µM | researchgate.net |

| DprE1 | Benzothiazolyl pyrimidine-5-carboxamides | Activity demonstrated | nih.gov |

Anti-inflammatory Activity and Related Pathways (in vitro)

The anti-inflammatory properties of thiazolylpyrimidine derivatives have been explored through their interaction with key inflammatory mediators and signaling pathways.

Cyclooxygenase (COX) Enzyme Inhibition Profiles (COX-1, COX-2)

Several studies have evaluated the ability of thiazole and pyrimidine derivatives to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory process. A study on 2-(trimethoxyphenyl)-thiazoles demonstrated that some of these compounds are potent inhibitors of both COX-1 and COX-2. mdpi.com For instance, one compound exhibited a half-maximal inhibitory concentration (IC50) for COX-1 at 26.88 µM, while another showed a potent COX-2 inhibitory effect with an IC50 of 23.26 µM. mdpi.com

Furthermore, certain pyrimidine derivatives have been identified as selective COX-2 inhibitors. mdpi.comnih.gov In one study, two pyrimidine derivatives, L1 and L2, displayed high selectivity towards COX-2, with performance comparable to the established COX-2 inhibitor meloxicam. mdpi.com The selectivity of these compounds is attributed to the larger binding pocket in the active site of COX-2 compared to COX-1. mdpi.com

COX Enzyme Inhibition by Thiazole and Pyrimidine Derivatives

| Derivative Class | Enzyme | IC50 (µM) | Selectivity | Reference |

|---|---|---|---|---|

| 2-(trimethoxyphenyl)-thiazoles | COX-1 | 26.88 | Variable | mdpi.com |

| COX-2 | 23.26 | |||

| Pyrimidine derivatives (L1, L2) | COX-1 | Activity noted | Selective for COX-2 | mdpi.com |

| COX-2 | Comparable to meloxicam |

Nuclear Factor Kappa B (NF-κB) Pathway Modulation

The transcription factor Nuclear Factor Kappa B (NF-κB) is a pivotal regulator of inflammatory responses. nih.govspringermedicine.com The modulation of the NF-κB signaling pathway is a key mechanism for the anti-inflammatory effects of many compounds. researchgate.netnih.govmdpi.com While direct studies on 4-Chloro-2-(1,3-thiazol-2-yl)pyrimidine are limited, the broader class of thiazole derivatives has been associated with anti-inflammatory activities, which often involve the NF-κB pathway. For example, fluoroquinolone antibiotics, which also possess anti-inflammatory properties, have been reported to inhibit the microglia inflammatory response mediated by NF-κB. mdpi.com The anti-inflammatory actions of thiazolo[3,2-a]pyrimidine derivatives in acute lung injury models, through the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α, also suggest a potential role in modulating NF-κB signaling, as NF-κB is a key regulator of these cytokines. nih.gov

Receptor Binding Studies and Antagonist/Agonist Profiles (in vitro, non-human receptors)

The interaction of thiazolylpyrimidine derivatives with specific receptors has been a focus of research to understand their potential therapeutic applications, particularly in the context of stress-related disorders.

Corticotropin-Releasing Factor Receptor 1 (CRF1) Antagonism

A series of thiazolo[4,5-d]pyrimidine derivatives have been designed and evaluated as potential antagonists of the corticotropin-releasing factor receptor 1 (CRF1). nih.gov The CRF1 receptor plays a crucial role in regulating the body's response to stress. nih.gov In one study, a compound from this series, 3-(2,4-dimethoxyphenyl)-7-(dipropylamino)-5-methylthiazolo[4,5-d]pyrimidin-2(3H)-one (compound 8c), demonstrated the highest binding affinity to the CRF1 receptor with a Ki value of 32.1 nM. nih.gov

Another study focused on a thiazolo[4,5-d]pyrimidine analog, designated as M43, which was identified as a potent CRF1 receptor antagonist. mdpi.com M43 was shown to block the stimulation of cAMP accumulation in cells expressing the CRF1 receptor. mdpi.com Computational studies suggest that the antagonist properties of M43 are due to its interaction with residues in the allosteric pocket of the CRF1 receptor, which prevents the structural rearrangements necessary for receptor activation. mdpi.com These findings underscore the potential of thiazolylpyrimidine derivatives as lead compounds for the development of novel non-peptide CRF1 receptor antagonists. mdpi.commdpi.com

CRF1 Receptor Antagonism by Thiazolo[4,5-d]pyrimidine Derivatives

| Compound | Binding Affinity (Ki) | Mechanism of Action | Reference |

|---|---|---|---|

| Compound 8c | 32.1 nM | High-affinity binding to CRF1 receptor | nih.gov |

| M43 | Potent antagonist activity | Blocks cAMP accumulation; interacts with allosteric pocket | mdpi.com |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. As a zinc metallohydrolase, NAPE-PLD catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid. The NAEs are involved in a variety of physiological processes, making NAPE-PLD an attractive therapeutic target.

While direct preclinical studies on the NAPE-PLD inhibitory activity of this compound are not extensively available in the public domain, research into structurally related pyrimidine derivatives has led to the discovery of potent inhibitors. A notable example is the pyrimidine-4-carboxamide series, from which the potent and selective NAPE-PLD inhibitor, LEI-401, was developed. nih.govacs.orgnih.govresearchgate.net A high-throughput screening of a large compound library initially identified a pyrimidine-4-carboxamide scaffold as a sub-micromolar inhibitor of NAPE-PLD. nih.govacs.org Subsequent optimization of this hit compound led to the development of LEI-401, which exhibits nanomolar potency. nih.govacs.org

The inhibitory activity of these compounds is typically assessed using a biochemical assay with membrane lysates from cells overexpressing human NAPE-PLD. nih.gov The development of such potent inhibitors from a pyrimidine core suggests that the 2-(1,3-thiazol-2-yl)pyrimidine scaffold also has the potential to be explored for NAPE-PLD inhibition. The electronic and steric properties of the thiazole ring, as well as the chloro substitution at the 4-position of the pyrimidine ring, would be expected to influence the binding affinity and inhibitory potency against NAPE-PLD. Further preclinical investigations are warranted to determine the specific inhibitory profile of this compound and its derivatives against this enzyme.

Structure-Activity Relationship (SAR) Derivations from Biological Screening Data

The structure-activity relationship (SAR) of pyrimidine derivatives as NAPE-PLD inhibitors has been systematically investigated, primarily through the optimization of the pyrimidine-4-carboxamide scaffold that led to the discovery of LEI-401. nih.govacs.orgnih.govresearchgate.net These studies provide valuable insights into the key molecular features required for potent inhibition of NAPE-PLD and how different substitution patterns on the pyrimidine ring influence efficacy and selectivity.

Identification of Key Pharmacophoric Features

The SAR studies of the pyrimidine-4-carboxamide series have identified several key pharmacophoric features essential for potent NAPE-PLD inhibition. The core pyrimidine ring serves as a central scaffold from which substituents at the 2, 4, and 6 positions can interact with the enzyme's binding site.

A general pharmacophore model for this class of inhibitors can be summarized as follows:

A central pyrimidine ring: This heterocyclic core is a crucial structural element.

A substituent at the C2 position: This position appears to accommodate bulky and lipophilic groups. In the case of LEI-401, an (S)-3-phenylpiperidine group at this position was found to be optimal, suggesting a specific hydrophobic pocket in the enzyme. nih.govacs.org

A carboxamide linkage at the C4 position: The amide group at this position is a critical feature, with the nature of the amide substituent influencing potency.

A substituent at the C6 position: This position is sensitive to substitution, with smaller, more polar groups generally being favorable. For instance, the replacement of a morpholine group with an (S)-3-hydroxypyrrolidine at this position significantly increased activity and reduced lipophilicity in the development of LEI-401. nih.govacs.org

The crystal structure of NAPE-PLD reveals a metallo-β-lactamase fold with two zinc ions in the active site, which are crucial for its catalytic activity. nih.gov It is likely that these inhibitors interact with residues in or near this active site.

Impact of Substitution Patterns on Biological Efficacy and Selectivity

The biological efficacy and selectivity of pyrimidine-based NAPE-PLD inhibitors are highly dependent on the substitution patterns around the core ring. The extensive SAR studies on the pyrimidine-4-carboxamide series leading to LEI-401 provide a detailed understanding of these effects. nih.govacs.orgnih.govresearchgate.net

Substitutions at the C2 Position: Modifications at the C2 position have a significant impact on inhibitory potency. The initial hit compound featured an N-methylphenethylamine group. Conformational restriction of this group by incorporating it into a piperidine ring, specifically the (S)-3-phenylpiperidine found in LEI-401, resulted in a threefold increase in potency. nih.govacs.org This highlights the importance of a well-defined orientation of the phenyl group in a hydrophobic pocket of the enzyme.

Substitutions at the C4 Position: The carboxamide group at the C4 position is a key interaction point. While various small alkyl and cycloalkyl groups on the amide nitrogen were tolerated, a cyclopropylmethyl group was found to be optimal for the lead compound. nih.gov This suggests that this substituent likely fits into a shallow, lipophilic pocket. nih.gov

Substitutions at the C6 Position: The substituent at the C6 position plays a crucial role in modulating both potency and physicochemical properties. The initial morpholine group was systematically replaced with various other cyclic and acyclic amines. A significant breakthrough was achieved by introducing an (S)-3-hydroxypyrrolidine group, which led to a tenfold increase in activity compared to the morpholine-containing precursor. nih.govacs.org This substitution also advantageously decreased the lipophilicity of the molecule. The stereochemistry at this position was also found to be important, with the (S)-enantiomer showing slightly better activity.

The following table summarizes the impact of key substitutions on the inhibitory potency of pyrimidine-4-carboxamide derivatives against NAPE-PLD.

| Compound | C2-Substituent | C4-Amide | C6-Substituent | pIC50 |

| Initial Hit | N-methylphenethylamine | Cyclopropylmethyl | Morpholine | 6.09 |

| LEI-401 | (S)-3-Phenylpiperidine | Cyclopropylmethyl | (S)-3-Hydroxypyrrolidine | 7.14 |

Data derived from studies on pyrimidine-4-carboxamides. nih.govacs.org

For the specific compound This compound , the chloro group at the C4 position and the thiazole ring at the C2 position would define its interaction with NAPE-PLD. Based on the SAR of related pyrimidines, the thiazole ring could potentially occupy the hydrophobic pocket that accommodates the phenylpiperidine of LEI-401. The chlorine atom at C4 would significantly alter the electronic properties of the pyrimidine ring and would likely have a different interaction profile compared to the carboxamide group in the LEI-401 series. Further biological screening of this compound and its analogues is necessary to establish a clear SAR for this specific scaffold.

Applications in Coordination Chemistry and Materials Science

Thiazolylpyrimidine as Ligands for Metal Complexes

The nitrogen atoms in both the pyrimidine (B1678525) and thiazole (B1198619) rings of the 4-Chloro-2-(1,3-thiazol-2-yl)pyrimidine molecule act as potential donor sites, allowing it to form stable complexes with a wide array of transition metals. These metal complexes are a focal point of research due to their structural diversity and potential applications.

The synthesis of metal complexes involving thiazolylpyrimidine ligands typically follows straightforward chemical routes. A common method involves the reaction of the ligand with a suitable metal salt, such as a metal chloride or acetate (B1210297), in an appropriate solvent like ethanol (B145695) or methanol (B129727). ijper.orgnih.gov The mixture is often refluxed for several hours to ensure the completion of the reaction, after which the resulting metal complex precipitates and can be isolated by filtration. ijper.orgresearchgate.net

Characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of analytical techniques is employed for this purpose:

Elemental Analysis: Confirms the empirical formula of the complex.

Infrared (IR) Spectroscopy: Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of bonds upon complexation with the metal ion. jocpr.com

¹H NMR Spectroscopy: Provides information about the structure of the ligand and how it changes upon coordination.

UV-Visible Spectroscopy: Offers insights into the electronic transitions within the complex and helps in proposing its geometry.

Magnetic Susceptibility Measurements: Determines the magnetic moment of the complex, which is indicative of the number of unpaired electrons and the coordination geometry around the central metal ion. jocpr.com

Table 1: Illustrative Spectroscopic and Magnetic Data for a Hypothetical [M(this compound)₂Cl₂] Complex

| Metal Ion (M) | Key IR Bands (cm⁻¹) Ligand → Complex | UV-Vis λₘₐₓ (nm) | Magnetic Moment (μₑբբ, B.M.) | Proposed Geometry |

|---|---|---|---|---|

| Co(II) | C=N (pyrimidine): 1560 → 1545C=N (thiazole): 1480 → 1460 | 620, 510 | 4.9 | Octahedral |

| Ni(II) | C=N (pyrimidine): 1560 → 1548C=N (thiazole): 1480 → 1463 | 650, 410 | 3.1 | Octahedral |

| Cu(II) | C=N (pyrimidine): 1560 → 1550C=N (thiazole): 1480 → 1468 | 680 | 1.9 | Distorted Octahedral |

The this compound ligand can coordinate to metal centers in several ways, acting as a monodentate or a bidentate ligand. The specific coordination mode depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. The most common coordination involves the nitrogen atoms of the heterocyclic rings.

The geometry of the resulting metal complex is determined by the coordination number of the central metal ion and the nature of the ligand. Common geometries observed for thiazolylpyrimidine-metal complexes include tetrahedral, square planar, and octahedral. ijper.orgnih.govjocpr.com For instance, spectral and magnetic data for Cu(II) complexes often suggest a distorted octahedral geometry, while Zn(II) complexes typically exhibit a tetrahedral geometry. ijper.orgjocpr.com

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Donating Atoms | Description |

|---|---|---|

| Monodentate | N (pyrimidine) | The ligand binds to the metal center through one of the nitrogen atoms of the pyrimidine ring. |

| Monodentate | N (thiazole) | The ligand coordinates via the nitrogen atom of the thiazole ring. |

| Bidentate Chelating | N (pyrimidine), N (thiazole) | The ligand forms a stable five-membered chelate ring by coordinating through a nitrogen atom from each of the pyrimidine and thiazole rings. |

Catalytic Applications of Thiazolylpyrimidine-Metal Complexes

Table 3: Potential Catalytic Activities for Investigation

| Reaction Type | Example | Role of the Metal Complex |

|---|---|---|

| Oxidation | Oxidation of alcohols to aldehydes/ketones | Activates the oxidizing agent or the alcohol substrate. |

| C-C Coupling | Suzuki or Heck reactions | Facilitates the oxidative addition and reductive elimination steps. |

| Condensation | Aldol or Knoevenagel condensation | Acts as a Lewis acid to polarize the carbonyl group. |

Photophysical Properties and Potential in Optoelectronic Materials

The extended π-conjugated system of the thiazolylpyrimidine framework suggests that its metal complexes could possess interesting photophysical properties. researchgate.net The interaction between the ligand's orbitals and the metal's d-orbitals can lead to the emergence of new electronic transitions, resulting in absorption and emission of light in the visible region of the spectrum. These properties are highly tunable by modifying the metal ion or the ligand structure.

Complexes that exhibit strong luminescence are candidates for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and chemical sensors. rsc.org The field has seen significant interest in materials based on heterocyclic compounds due to their high fluorescence, thermal stability, and processability. nih.gov Thiazole-based organoboron complexes, for instance, have been shown to exhibit intense fluorescence in solution. nih.gov The study of this compound complexes could therefore lead to the development of novel materials for solid-state lighting and display technologies. rsc.orgnih.gov

Table 4: Hypothetical Photophysical Data for Thiazolylpyrimidine-Metal Complexes

| Metal Ion | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Fluorescence Quantum Yield (Φ) | Potential Application |

|---|---|---|---|---|

| Zn(II) | 360 | 450 (Blue) | 0.45 | OLED Emitter |

| Ru(II) | 450 | 610 (Red) | 0.15 | Photosensitizer |

| Ir(III) | 400 | 520 (Green) | 0.80 | Phosphorescent OLED |

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Methodologies

While established methods for the synthesis of thiazolyl-pyrimidine derivatives exist, future research will likely focus on creating more efficient, sustainable, and versatile synthetic routes. kab.ac.ug The development of novel synthetic methodologies is crucial for accessing a wider range of derivatives with improved properties.

Key areas for development include:

Direct C-H Functionalization: A significant trend in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. colab.ws Future work could explore transition-metal-catalyzed C-H activation to directly introduce various substituents onto the pyrimidine (B1678525) or thiazole (B1198619) rings of the core structure, bypassing the need for pre-functionalized starting materials. researchgate.netthieme-connect.comnih.gov This approach offers a more atom-economical and streamlined synthesis of novel analogues.

Advanced Cross-Coupling Reactions: The chlorine atom on the pyrimidine ring is a versatile handle for traditional cross-coupling reactions, such as Suzuki and Stille couplings. researchgate.netmdpi.com Future research could focus on employing more advanced and milder cross-coupling techniques to introduce a diverse array of functional groups. researchgate.net This could involve the use of novel catalysts that are more efficient and operate under greener reaction conditions.

Flow Chemistry and Automation: The application of flow chemistry and automated synthesis platforms can enable the rapid generation of a library of 4-Chloro-2-(1,3-thiazol-2-yl)pyrimidine derivatives. This high-throughput approach would facilitate the exploration of the structure-activity relationship (SAR) by quickly producing a wide range of compounds for biological screening.

| Synthetic Methodology | Potential Advantages |

| Direct C-H Functionalization | Increased atom economy, reduced synthetic steps |

| Advanced Cross-Coupling | Milder reaction conditions, broader substrate scope |

| Flow Chemistry & Automation | Rapid library synthesis, efficient reaction optimization |

Advanced Mechanistic Biological Investigations

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is paramount for their development as therapeutic agents or agrochemicals. Future research should delve deeper into their mode of action.

Promising avenues for investigation include:

Target Deconvolution: For derivatives identified through phenotypic screening, determining their specific molecular target(s) is a critical and often challenging step. nih.govnih.govresearchgate.net Advanced chemical proteomics and genomics-based approaches can be employed to identify the protein(s) that directly interact with the compound. creative-biolabs.comresearchgate.net Techniques such as affinity chromatography followed by mass spectrometry can help isolate and identify binding partners from complex biological samples.

Elucidation of Signaling Pathways: Once a target is identified, further studies are needed to understand how the compound modulates the relevant signaling pathways. This could involve a combination of molecular biology techniques, such as gene expression profiling and pathway analysis, to map the downstream effects of target engagement.

Structural Biology: Obtaining co-crystal structures of active derivatives bound to their biological targets through X-ray crystallography or cryo-electron microscopy would provide invaluable atomic-level insights into the binding mode. This structural information is crucial for understanding the basis of activity and for guiding further rational design efforts. nih.gov